molecular formula C10H14O8 B3065272 4,4'-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) CAS No. 35415-14-6

4,4'-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid)

Cat. No.: B3065272
CAS No.: 35415-14-6
M. Wt: 262.21 g/mol
InChI Key: ZWKCNPROCBGDDD-UHFFFAOYSA-N
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Description

4,4’-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) is a chemical compound with the molecular formula C10H14O8. It is also known by its IUPAC name, 4,4’-(ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid). This compound is characterized by its two oxobutanoic acid groups connected by an ethane-1,2-diylbis(oxy) linker. It is a solid at room temperature and has various applications in scientific research and industry .

Scientific Research Applications

4,4’-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of polymers and other materials

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements correspond to “Causes skin irritation”, “Causes serious eye damage”, and “May cause respiratory irritation” respectively. The compound should be handled with appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) typically involves the reaction of ethylene glycol with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of 4,4’-(ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for the efficient production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 4,4’-(ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) exerts its effects involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

4-[2-(3-carboxypropanoyloxy)ethoxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O8/c11-7(12)1-3-9(15)17-5-6-18-10(16)4-2-8(13)14/h1-6H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKCNPROCBGDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)OCCOC(=O)CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37684-51-8
Details Compound: Poly(oxy-1,2-ethanediyl), α-(3-carboxy-1-oxopropyl)-ω-(3-carboxy-1-oxopropoxy)-
Record name Poly(oxy-1,2-ethanediyl), α-(3-carboxy-1-oxopropyl)-ω-(3-carboxy-1-oxopropoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37684-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80490622
Record name 4,4'-[Ethane-1,2-diylbis(oxy)]bis(4-oxobutanoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80490622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35415-14-6
Record name 4,4'-[Ethane-1,2-diylbis(oxy)]bis(4-oxobutanoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80490622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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